molecular formula C24H27N3O3 B2886373 N-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1226457-54-0

N-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2886373
CAS No.: 1226457-54-0
M. Wt: 405.498
InChI Key: PLMKBVKCJLTVCC-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core substituted with a dimethoxyphenyl group, a piperidinyl group, and a methanone moiety. The unique structure of this compound makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Substitution with Dimethoxyphenyl Group:

    Attachment of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with piperidine under basic conditions.

    Formation of the Methanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, bases (e.g., sodium hydroxide), and acids (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduced quinoline derivatives and amines.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-((3,4-Dimethoxyphenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone
  • (4-((3,5-Dimethoxyphenyl)amino)-6-ethylquinolin-2-yl)(piperidin-1-yl)methanone
  • (4-((3,5-Dimethoxyphenyl)amino)-6-methylquinolin-2-yl)(morpholin-1-yl)methanone

Uniqueness

N-(3,5-dimethoxyphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxyphenyl group and the piperidinyl group contributes to its potential as a versatile compound in various research applications.

Properties

IUPAC Name

[4-(3,5-dimethoxyanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-16-7-8-21-20(11-16)22(25-17-12-18(29-2)14-19(13-17)30-3)15-23(26-21)24(28)27-9-5-4-6-10-27/h7-8,11-15H,4-6,9-10H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMKBVKCJLTVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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